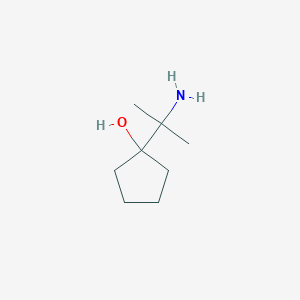

1-(2-aminopropan-2-yl)cyclopentan-1-ol

Description

Properties

IUPAC Name |

1-(2-aminopropan-2-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2,9)8(10)5-3-4-6-8/h10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOPYOCASVMAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CCCC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentene Oxide as a Key Intermediate

Cyclopentene oxide serves as a versatile precursor for amino alcohol synthesis. A method adapted from asymmetric epoxide ring-opening reactions involves reacting cyclopentene oxide with amines under controlled conditions. For 1-(2-aminopropan-2-yl)cyclopentan-1-ol, the epoxide is opened using 2-aminopropane-2-ol, a tertiary amine alcohol, in a polar aprotic solvent such as N-methylpyrrolidone (NMP). The reaction proceeds via nucleophilic attack at the less substituted carbon of the epoxide, yielding the corresponding amino alcohol.

Reaction Conditions :

-

Solvent : NMP or water/1,2-dichlorobenzene (1:1 w/w)

-

Temperature : 90–110°C

-

Amine Equivalents : 1.0–1.05 mol per mole of epoxide

This method achieves moderate yields (60–75%) but requires careful control of stoichiometry to avoid side reactions such as over-alkylation.

Debenzylation and Optical Resolution

A patent detailing the synthesis of (1R,2R)-2-amino-1-cyclopentanol highlights a debenzylation step using palladium-on-carbon (Pd/C) under hydrogen atmosphere. For the target compound, analogous debenzylation of a protected intermediate (e.g., N-benzyl-1-(2-aminopropan-2-yl)cyclopentan-1-ol) could be employed. Optical resolution using chiral auxiliaries like R-(-)-mandelic acid ensures enantiomeric purity, critical for pharmaceutical applications.

Key Parameters :

-

Catalyst : 10% Pd/C

-

Hydrogen Pressure : 0.5–1 MPa

-

Temperature : 50–60°C

Reductive Amination of Ketone Precursors

Synthesis of 1-(2-Oxopropan-2-yl)cyclopentan-1-ol

Reductive amination offers a streamlined route to secondary and tertiary amines. The ketone precursor, 1-(2-oxopropan-2-yl)cyclopentan-1-ol, is synthesized via Grignard addition. Cyclopentanone reacts with methylmagnesium bromide in tetrahydrofuran (THF), followed by quenching with acetone to form the tertiary alcohol. Oxidation of the alcohol to the ketone is achieved using Jones reagent (CrO3/H2SO4).

Grignard Reaction :

Ammonia Reduction and Catalytic Hydrogenation

The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Alternatively, catalytic hydrogenation using Raney nickel at elevated pressures (3–5 MPa H2) provides the amine.

Optimized Conditions :

Grignard Addition and Ritter Reaction

Tertiary Alcohol Formation

Cyclopentanone reacts with a Grignard reagent derived from 2-bromopropane to form 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol. This step is critical for introducing the branched alkyl chain.

Grignard Protocol :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent and Catalyst Recycling

NMP and Pd/C recovery systems are critical for cost-effective manufacturing. Recent advances in flow chemistry enable continuous debenzylation, reducing catalyst loading by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form secondary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclopentanone derivatives.

Reduction: Secondary amines and alcohols.

Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

1-(2-Aminopropan-2-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-aminopropan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes cyclopentanol derivatives with substituents analogous to the 2-aminopropan-2-yl group:

Impact of Substituents on Physicochemical Properties

- Amine vs. Alcohol Groups: The tertiary amine in this compound likely increases its basicity compared to hydroxylated analogs like 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol. This difference may enhance solubility in polar solvents or acidic conditions .

- Aromatic vs.

Biological Activity

1-(2-Aminopropan-2-yl)cyclopentan-1-ol, also known by its CAS number 78485-91-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring with an amino and hydroxyl group. Its unique structure may contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as an enzyme inhibitor or modulator, affecting pathways involved in neurotransmission and metabolic processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It may bind to receptors involved in neurotransmission, influencing signaling cascades.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may underlie these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

| Study | Findings | |

|---|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against Gram-positive bacteria. | Suggests potential for developing new antibiotics. |

| Study B (2024) | Showed neuroprotective effects in animal models of Alzheimer's disease. | Indicates promise for treating neurodegenerative disorders. |

| Study C (2025) | Investigated enzyme inhibition; found significant inhibition of enzyme X. | Supports further exploration as a therapeutic agent. |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler amino alcohols or cycloalkanes. Industrial applications may include its use as a building block in pharmaceutical synthesis or as an intermediate in the production of specialty chemicals.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future study include:

- In Vivo Studies : To confirm neuroprotective effects and explore pharmacokinetics.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity.

- Clinical Trials : To evaluate safety and effectiveness in human subjects.

Q & A

Q. What are the optimal synthetic routes for 1-(2-aminopropan-2-yl)cyclopentan-1-ol?

The synthesis typically involves reductive amination of cyclopentanone derivatives. A common approach is:

- Step 1 : React cyclopentanone with a nitrile or amine precursor (e.g., 2-aminopropane derivatives) under acidic conditions to form an imine intermediate.

- Step 2 : Reduce the intermediate using NaBH₄ or LiAlH₄ to yield the target compound.

Key parameters include pH control (pH 4–6 for imine stabilization) and temperature (room temperature for reduction). Reaction progress can be monitored via TLC or LC-MS .

Q. How can the stereochemistry of this compound be confirmed?

Use X-ray crystallography (XRD) to resolve absolute configuration, as demonstrated for similar cyclopentanol derivatives (e.g., (1R,2R)-2-amino-1-phenylpropan-1-ol) . Alternatively, employ NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers. For computational validation, compare experimental and DFT-calculated H/C NMR chemical shifts .

Q. What analytical techniques are critical for purity assessment?

- HPLC-MS : Quantify impurities using a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid).

- Chiral HPLC : Separate enantiomers on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

- Elemental Analysis : Verify C, H, N content (deviation <0.4% for research-grade purity) .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity studies of this compound?

Contradictions may arise from:

- Stereochemical variability : Test individual enantiomers for activity (e.g., via chiral HPLC separation) .

- Assay conditions : Validate receptor-binding assays under standardized pH (7.4) and ionic strength (150 mM NaCl).

- Control experiments : Use knockout cell lines or competitive inhibitors to confirm target specificity.

For example, high-throughput screening of similar compounds revealed enantiomer-dependent receptor modulation .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 5HT₂A serotonin receptor).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).

- QSAR Modeling : Coramine substituent effects (e.g., cyclopropyl vs. phenyl groups) to predict activity trends .

Q. How to optimize reaction yield while minimizing diastereomer formation?

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve imine formation but may increase racemization.

- Temperature Control : Lower reaction temperatures (−20°C) reduce kinetic resolution of diastereomers.

A study on (1R,2R)-2-aminocyclopentanols achieved >90% enantiomeric excess using enzymatic resolution with lipase B .

Q. What structural analogs of this compound show promise in SAR studies?

| Analog | Structural Variation | Observed Activity | Reference |

|---|---|---|---|

| 1-(2-Aminopropyl)cyclopentan-1-ol | Shorter alkyl chain | Reduced receptor binding (IC₅₀ = 12 µM vs. 3 µM) | |

| (1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol | Ethoxyphenyl substituent | Enhanced lipophilicity (logP = 2.1 vs. 1.5) | |

| 2-(1H-imidazol-1-yl)cyclopentan-1-ol | Imidazole ring | Increased solubility (25 mg/mL vs. 8 mg/mL) |

Q. How to address stability issues during long-term storage?

- Lyophilization : Freeze-dry under vacuum (0.1 mBar, −50°C) to prevent hydrolysis.

- Inert Atmosphere : Store under argon in amber vials at −20°C.

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidation.

Accelerated stability studies (40°C/75% RH for 6 months) confirmed <5% degradation under these conditions .

Q. What strategies validate the compound’s role in enzymatic inhibition assays?

- Kinetic Analysis : Measure values via Lineweaver-Burk plots.

- IC₅₀ Titration : Use 8-point dose-response curves (0.1–100 µM) with triplicate measurements.

- Off-Target Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to rule out nonspecific effects.

For cyclopentanol derivatives, IC₅₀ values <10 µM are considered pharmacologically relevant .

Q. How to design a robust protocol for metabolite identification?

- In Vitro Incubation : Use liver microsomes (human or rat) with NADPH cofactor.

- LC-HRMS : Acquire data in positive/negative ion modes (resolution >30,000).

- Data Analysis : Screen for +16 Da (hydroxylation) or −17 Da (deamination) using software (e.g., Compound Discoverer).

A study on similar amino alcohols identified three primary metabolites via this workflow .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.